2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound with the molecular formula C9H4F6O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method is the reaction of a suitable precursor with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the use of inert solvents to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation of the final product to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty materials and polymers with enhanced stability and performance
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated ketone with similar structural features but fewer fluorine atoms.
1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone: A related compound with a different substitution pattern on the aromatic ring
Uniqueness
The presence of both difluoro and trifluoromethyl groups distinguishes it from other similar compounds and may impart distinct chemical and physical properties .
Properties
Molecular Formula |
C9H4F6O |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2,2-difluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-3-4(9(13,14)15)1-2-5(6)7(16)8(11)12/h1-3,8H |
InChI Key |
JIGNREFJTSUFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.